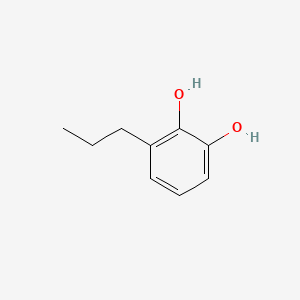

3-Propylbenzene-1,2-diol

Descripción general

Descripción

3-Propylbenzene-1,2-diol, also known as this compound, is a member of the catechol family. It is characterized by a catechol structure with a propyl group substitution at the third position. This compound is notable for its presence as a chemical component in tobacco .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-propylcatechol typically involves the alkylation of catechol. One common method is the Friedel-Crafts alkylation, where catechol reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures around 0-5°C to control the reaction rate and yield.

Industrial Production Methods: Industrial production of 3-propylcatechol may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Propylbenzene-1,2-diol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert it to the corresponding dihydroxypropylbenzene.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxypropylbenzene.

Substitution: Halogenated catechols and other substituted derivatives.

Aplicaciones Científicas De Investigación

3-Propylbenzene-1,2-diol has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-propylcatechol involves its interaction with various molecular targets and pathways. As a catechol derivative, it can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Its role as a bacterial xenobiotic metabolite suggests it may interfere with bacterial metabolic processes .

Comparación Con Compuestos Similares

Catechol: The parent compound with two hydroxyl groups on a benzene ring.

4-Propylcatechol: A structural isomer with the propyl group at the fourth position.

Methylcatechol: Catechol with a methyl group substitution.

Uniqueness: 3-Propylbenzene-1,2-diol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its presence in tobacco and role as a bacterial metabolite further distinguish it from other catechol derivatives .

Actividad Biológica

3-Propylbenzene-1,2-diol, also known as 3-propylcatechol, is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields. This article will explore the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound belongs to the catechol family, characterized by a benzene ring with two hydroxyl groups at the 1 and 2 positions. Its unique substitution pattern influences both its chemical reactivity and biological activity. The compound can undergo several reactions:

- Oxidation : Can be oxidized to form quinones.

- Reduction : Can be reduced to dihydroxypropylbenzene.

- Substitution : Electrophilic substitution can occur at the aromatic ring.

These reactions are significant for its applications in synthetic organic chemistry and its role as a bacterial metabolite.

Biological Activities

This compound exhibits various biological activities that make it a subject of interest in pharmacological research:

- Antimicrobial Properties : Studies have shown that it possesses effectiveness against certain fungal strains, indicating potential use as an antifungal agent.

- Antioxidant Activity : As a catechol derivative, it can participate in redox reactions, influencing oxidative stress within cells. This property is crucial for its potential therapeutic applications in oxidative stress-related diseases.

- Enzymatic Interactions : Research indicates that 3-propylcatechol interacts with specific enzymes involved in metabolic pathways in bacteria. For example, it is metabolized by Pseudomonas sp. strain HBP1 Prp through a series of enzymatic reactions that highlight its role as a bacterial xenobiotic metabolite.

The mechanism of action for this compound involves its interaction with various molecular targets:

- Redox Reactions : The compound's ability to donate electrons allows it to participate in redox reactions that can modulate cellular signaling pathways.

- Enzyme Substrate : It serves as a substrate for enzymes such as NADH-dependent monooxygenase and metapyrocatechase, which facilitate its metabolism into other biologically active compounds.

Antifungal Activity

A study investigated the antifungal properties of this compound against several fungal species. The results demonstrated significant inhibition of fungal growth at specific concentrations, suggesting its potential application in antifungal therapies.

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 50 µg/mL |

| Aspergillus niger | 30 µg/mL |

This data indicates that this compound could be developed into therapeutic agents targeting fungal infections.

Antioxidant Studies

Another research focused on the antioxidant capacity of 3-propylcatechol. Using various assays (DPPH and ABTS), the compound exhibited notable free radical scavenging activity.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 15 |

These findings suggest that this compound may play a role in protecting cells from oxidative damage .

Propiedades

IUPAC Name |

3-propylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-4-7-5-3-6-8(10)9(7)11/h3,5-6,10-11H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZVFLWHGAXTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183165 | |

| Record name | 3-Propylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2896-63-1 | |

| Record name | 3-Propylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PROPYLCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1595578WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-propylcatechol formed and further metabolized in Pseudomonas sp. strain HBP1 Prp?

A1: 3-Propylcatechol is generated through the action of an NADH-dependent monooxygenase on 2-propylphenol in Pseudomonas sp. strain HBP1 Prp. This enzyme catalyzes the addition of an oxygen atom to 2-propylphenol, forming 3-propylcatechol []. This compound then serves as a substrate for a metapyrocatechase enzyme, leading to the formation of 2-hydroxy-6-oxo-nona-2,4-dienoate, which is further degraded by a meta fission product hydrolase to ultimately yield butyrate as a final product [].

Q2: Are there any structural similarities between 3-propylcatechol and the natural substrate of the enzymes involved in its metabolism?

A2: Yes, the research indicates that the enzymes involved in 3-propylcatechol metabolism, namely the monooxygenase, metapyrocatechase, and meta fission product hydrolase, exhibit their highest activities towards metabolites derived from 2-hydroxybiphenyl degradation []. This suggests structural similarities between 3-propylcatechol and the natural substrates of these enzymes, potentially explaining why this particular strain of Pseudomonas can utilize 3-propylcatechol as part of its metabolic pathway.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.